

4-Hydroxymethylpyrazole: A Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. While specific toxicological data for **4-Hydroxymethylpyrazole** is limited, the known hazards of related pyrazole compounds necessitate a cautious and well-informed approach to its handling and use in a laboratory setting. This guide provides a comprehensive overview of the available safety information, handling procedures, and potential hazards associated with **4-Hydroxymethylpyrazole** and its chemical class. The information presented herein is intended to supplement, not replace, institutional safety protocols and the critical judgment of trained laboratory personnel.

Hazard Identification and Classification

Based on available data, **4-Hydroxymethylpyrazole** is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[1]



Signal Word: Warning

Hazard Pictograms:

• Palt text

Toxicological Data

Comprehensive toxicological data for **4-Hydroxymethylpyrazole** is not readily available in public literature. The following tables summarize available data for the parent compound, pyrazole, and representative data for other pyrazole derivatives to provide an indication of the potential toxicological profile.

Table 1: Acute Toxicity Data for Pyrazole

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1010 mg/kg	MSDS for Pyrazole

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives

Compound	Cell Line	Assay	IC50	Reference
Pyrazole Derivative 1	SK-MEL-28 (Melanoma)	MTT	3.46 μΜ	[4]
Pyrazole Derivative 2	HCT-116 (Colon)	MTT	9.02 μΜ	[4]
Pyrazole Derivative 3	MDA-MB-468 (Breast Cancer)	MTT	14.97 μM (24h)	[5]
Pyrazole Derivative 4	MDA-MB-468 (Breast Cancer)	MTT	6.45 μM (48h)	[5]



IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Genotoxicity: Some pyrazoline N-oxides have been shown to be mutagenic in the Ames test.[6] Additionally, certain methyl-pyrazole pesticides have demonstrated genotoxic activity in human cell lines, with a proposed mechanism involving the induction of oxidative stress.[7]

Carcinogenicity: No specific carcinogenicity studies for **4-Hydroxymethylpyrazole** were identified.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure to **4-Hydroxymethylpyrazole**.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

- Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8][9][10][11]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1][3][8][10] Gloves should be inspected before use and changed immediately if contaminated.
- Skin and Body Protection: A laboratory coat is required to protect skin and personal clothing.
 [3][8][10][11] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
- Respiratory Protection: All handling of 4-Hydroxymethylpyrazole that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls



- Ventilation: Work with 4-Hydroxymethylpyrazole should always be performed in a well-ventilated area, preferably within a chemical fume hood.[8][11]
- Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers
 are readily accessible and in good working order in the immediate vicinity of where the
 chemical is handled.[1][11]

Storage

- General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
 [9]
- Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
- Labeling: All containers of **4-Hydroxymethylpyrazole** must be clearly labeled with the chemical name and appropriate hazard warnings.

Spill and Waste Management Spill Cleanup

In the event of a spill, the following procedures should be followed:

- Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
- Don Appropriate PPE: Wear the PPE detailed in section 4.1.
- Contain the Spill: For solid spills, gently cover with an inert absorbent material such as sand
 or vermiculite to avoid generating dust.[13][14][15] For liquid spills, use an appropriate
 absorbent material.
- Collect the Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.[13]
- Decontaminate the Area: Wipe the spill area with a suitable solvent or detergent solution, followed by water.



• Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[13][16]

Waste Disposal

All waste containing **4-Hydroxymethylpyrazole** must be collected in a designated and properly labeled hazardous waste container.[13][16] Do not dispose of this chemical down the drain or in the regular trash.[16] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

First Aid Measures

In case of exposure to **4-Hydroxymethylpyrazole**, the following first aid measures should be taken immediately:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8][9] [17]
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][8][9][17][18]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][8][9][17][18]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][17]

Potential Mechanisms of Toxicity and Signaling Pathways

While the specific mechanisms of toxicity for **4-Hydroxymethylpyrazole** have not been fully elucidated, studies on related pyrazole compounds suggest potential pathways that may be relevant.

Oxidative Stress and Mitochondrial Dysfunction



Several pyrazole derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[5][19][20] This can result in damage to cellular components, including lipids, proteins, and DNA.[19] Oxidative stress is also closely linked to mitochondrial dysfunction, which can impair cellular respiration and energy production, and ultimately trigger apoptosis (programmed cell death).[19][21][22]



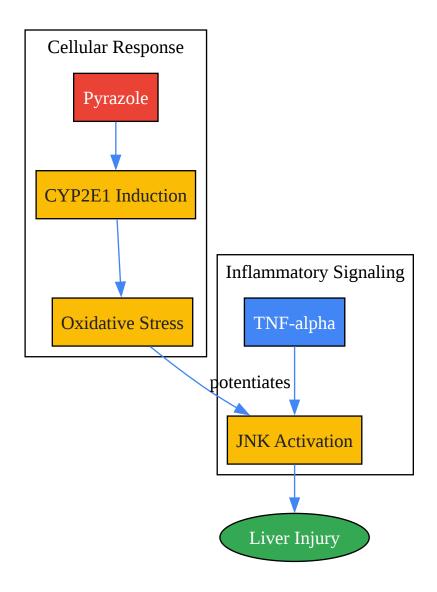
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Figure 1: Potential pathway of pyrazole-induced cytotoxicity via oxidative stress.

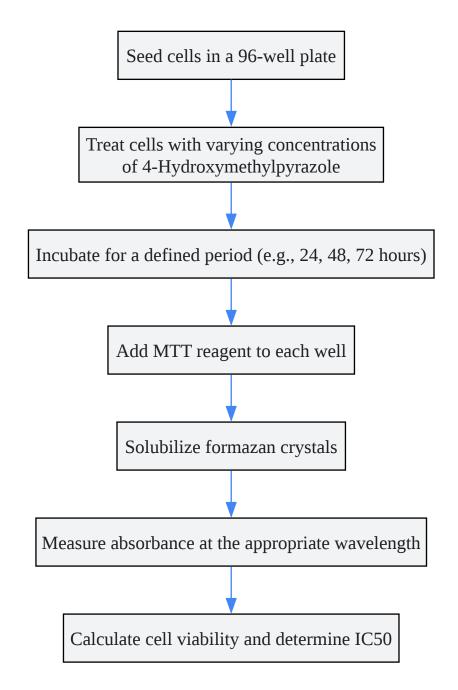
Potentiation of Inflammatory Signaling

Studies on pyrazole-induced hepatotoxicity suggest a mechanism involving the sensitization of liver cells to the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α). This process appears to be mediated by the activation of c-Jun N-terminal kinase (JNK), a key signaling protein involved in stress responses and apoptosis. The induction of Cytochrome P450 2E1 (CYP2E1) by pyrazole can lead to increased oxidative stress, which in turn potentiates the TNF- α -JNK signaling cascade, resulting in liver injury.[23][24][25]

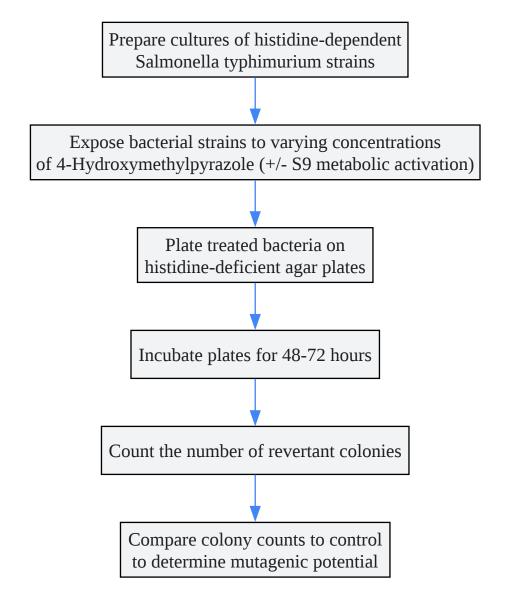












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